5-Hydrazono-1,3,4-trimethyl-4,5-dihydro-1H-1,2,4-triazole
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Overview
Description
5-Hydrazono-1,3,4-trimethyl-4,5-dihydro-1H-1,2,4-triazole is a heterocyclic compound containing nitrogen atoms. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazono-1,3,4-trimethyl-4,5-dihydro-1H-1,2,4-triazole typically involves the reaction of hydrazine derivatives with 1,3,4-trimethyl-4,5-dihydro-1H-1,2,4-triazole precursors. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods: This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Hydrazono-1,3,4-trimethyl-4,5-dihydro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Scientific Research Applications
5-Hydrazono-1,3,4-trimethyl-4,5-dihydro-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its use as a precursor for drugs targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-Hydrazono-1,3,4-trimethyl-4,5-dihydro-1H-1,2,4-triazole involves its interaction with biological molecules. It can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with nucleic acids and proteins .
Comparison with Similar Compounds
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene
- 4-Acylamino-4,5-dihydro-1H-1,2,4-triazol-5-ones
- 4,5-Dihydro-3H-1,2,4-triazole-3,5-diones
Comparison: Compared to these similar compounds, 5-Hydrazono-1,3,4-trimethyl-4,5-dihydro-1H-1,2,4-triazole is unique due to its specific hydrazono group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C5H11N5 |
---|---|
Molecular Weight |
141.18 g/mol |
IUPAC Name |
(Z)-(2,4,5-trimethyl-1,2,4-triazol-3-ylidene)hydrazine |
InChI |
InChI=1S/C5H11N5/c1-4-8-10(3)5(7-6)9(4)2/h6H2,1-3H3/b7-5- |
InChI Key |
YAHBKKMYWDFNPD-ALCCZGGFSA-N |
Isomeric SMILES |
CC1=NN(/C(=N\N)/N1C)C |
Canonical SMILES |
CC1=NN(C(=NN)N1C)C |
Origin of Product |
United States |
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